Methyl hexyldithiocarbamate

Description

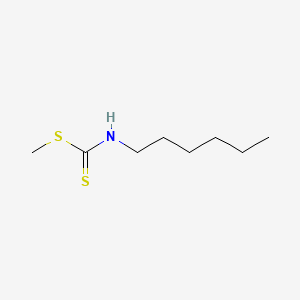

Structure

2D Structure

3D Structure

Properties

CAS No. |

72352-82-0 |

|---|---|

Molecular Formula |

C8H17NS2 |

Molecular Weight |

191.4 g/mol |

IUPAC Name |

methyl N-hexylcarbamodithioate |

InChI |

InChI=1S/C8H17NS2/c1-3-4-5-6-7-9-8(10)11-2/h3-7H2,1-2H3,(H,9,10) |

InChI Key |

MEWRCLWSTWTYMK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=S)SC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Methyl Hexyldithiocarbamate

Ligand Precursor Synthesis: N-Methylhexylamine and Carbon Disulfide Chemistry

The formation of the dithiocarbamate (B8719985) ligand is typically achieved through the reaction of a primary or secondary amine with carbon disulfide. In the context of methyl hexyldithiocarbamate, the precursor amine is N-methylhexylamine.

Direct Amine-Carbon Disulfide Adduct Formation

The fundamental reaction for the synthesis of dithiocarbamates involves the nucleophilic addition of an amine to carbon disulfide. mdpi.com This reaction is generally carried out in the presence of a base, such as sodium hydroxide (B78521) or an excess of the amine itself, to deprotonate the initially formed dithiocarbamic acid, yielding the more stable dithiocarbamate salt. For N-methylhexylamine, the reaction proceeds as follows:

CH₃(CH₂)₅NH(CH₃) + CS₂ → CH₃(CH₂)₅N(CH₃)CSSH

This dithiocarbamic acid is then neutralized to form the corresponding salt. The reaction conditions, such as temperature and solvent, can influence the yield and purity of the resulting dithiocarbamate. Low temperatures are often employed to control the exothermic nature of the reaction. lookchem.com

Catalytic Approaches in Dithiocarbamate Ligand Synthesis (e.g., Triton-B-catalyzed methods)

To enhance reaction efficiency and promote greener synthetic routes, catalytic methods have been developed. Phase-transfer catalysts (PTCs) like Triton-B (benzyltrimethylammonium hydroxide) have proven effective in the synthesis of dithiocarbamates. growingscience.comresearchgate.net Triton-B can facilitate the reaction between the amine, carbon disulfide, and an alkyl halide in a one-pot synthesis, often under solvent-free conditions, leading to high yields of the desired dithiocarbamate ester. growingscience.comresearchgate.net The catalyst increases the nucleophilicity of the dithiocarbamate anion, facilitating its reaction with electrophiles. growingscience.com Research has shown that Triton-B is a highly effective catalyst for this transformation, often resulting in yields between 82-98%. growingscience.comresearchgate.net

| Catalyst | Reaction Time (hours) | Yield (%) |

| TBAI | 3 | 85 |

| TBAB | 2 | 88 |

| TBAHC | 2.5 | 82 |

| Triton-B | 1.5 | 91 |

| Table comparing the efficiency of various phase-transfer catalysts in dithiocarbamate synthesis. researchgate.net |

Solvent-Free Synthetic Protocols for Ligand Precursors

In line with the principles of green chemistry, solvent-free methods for the synthesis of dithiocarbamates have gained significant attention. researchgate.net These reactions are often carried out by directly mixing the amine, carbon disulfide, and an alkyl halide, sometimes with the aid of a catalyst like Triton-B. growingscience.comorganic-chemistry.org This approach is not only environmentally friendly but also often leads to simpler work-up procedures and higher, sometimes quantitative, yields. organic-chemistry.orgnih.gov The absence of a solvent can also enhance the reaction rate due to the higher concentration of reactants. ucl.ac.uk

Synthesis of this compound Derivatives and Analogs

The dithiocarbamate functional group is a versatile ligand that readily forms complexes with a wide range of metal ions and can be incorporated into various organic structures. baselius.ac.in

In Situ Insertion Methods for Organometallic Compounds (e.g., Triphenyltin(IV) Derivatives)

The in situ method is a common and efficient one-pot technique for preparing organotin(IV) dithiocarbamate complexes. nih.gov This method involves the initial formation of the dithiocarbamate ligand from the amine and carbon disulfide, followed by the direct addition of an organotin(IV) halide, such as triphenyltin(IV) chloride, to the reaction mixture. mdpi.comnih.gov The organotin compound reacts with the freshly prepared dithiocarbamate ligand, leading to the formation of the corresponding complex. nih.gov This approach avoids the need to isolate the often unstable dithiocarbamate salt. The general reaction is:

R'R''NH + CS₂ + R₃SnCl → R₃Sn(S₂CNR'R'') + R'R''NH₂⁺Cl⁻

The resulting triphenyltin(IV) dithiocarbamate complexes often exhibit interesting structural features, with the tin atom typically adopting a distorted trigonal bipyramidal or tetrahedral geometry. nih.govresearchgate.net

Substitution Reactions for the Formation of Metal Complexes

Dithiocarbamate salts, such as the sodium or ammonium (B1175870) salt of methyl hexyldithiocarbamic acid, are excellent nucleophiles and readily undergo substitution reactions with metal halides to form stable metal complexes. nih.govnih.gov This is a widely used method for the synthesis of a vast array of transition metal and main group metal dithiocarbamate complexes. ajgreenchem.comresearchgate.net The reaction is typically carried out in a suitable solvent, and the resulting metal complex often precipitates from the solution, facilitating its isolation. nih.gov

MClₓ + x Na(S₂CNR'R'') → M(S₂CNR'R'')ₓ + x NaCl

The dithiocarbamate ligand can act as a bidentate or monodentate chelating agent, leading to the formation of complexes with diverse geometries and coordination numbers. nih.govresearchgate.net

Preparation of Related Alkyl Dithiocarbamate Ligands (e.g., Ammonium Hexyl Dithiocarbamate)

The synthesis of dithiocarbamate ligands is a well-established process, typically involving the reaction of a primary or secondary amine with carbon disulfide in a basic medium. nih.gov This general approach can be adapted for the preparation of specific alkyl dithiocarbamate salts, such as ammonium hexyldithiocarbamate. The synthesis is generally achieved by reacting hexylamine (B90201) with carbon disulfide in the presence of ammonia (B1221849), which acts as the base.

The reaction can be represented by the following general equation:

RNH₂ + CS₂ + NH₃ → RNHCS₂⁻NH₄⁺

In this specific case, R would be a hexyl group. The procedure typically involves dissolving the amine (hexylamine) in a suitable solvent like ethanol (B145695). orgsyn.org Carbon disulfide is then added to this solution, usually at a reduced temperature (e.g., in an ice bath) to control the exothermic reaction. nih.govorgsyn.org Gaseous or aqueous ammonia is introduced into the mixture to facilitate the formation of the ammonium salt, which often precipitates out of the solution as a solid. nih.govorgsyn.org The resulting ammonium hexyldithiocarbamate can be collected and used as an intermediate for further reactions, such as the synthesis of metal dithiocarbamate complexes or other organic derivatives. nih.gov An alternative approach involves reacting liquid carbon disulfide with liquid ammonia at low temperatures (-33 to -22 °C), which favors the production of a yellow intermediate that converts to ammonium dithiocarbamate. google.com

Methodological Optimizations in Synthetic Pathways

Optimizing the synthetic pathways for dithiocarbamates is crucial for achieving high yields and purity, which are essential for their various applications. Research has focused on several aspects of the synthesis, from the choice of reactants and solvents to the development of novel catalytic systems. These optimizations aim to make the process more efficient, cost-effective, and environmentally benign. rsc.orgnih.gov

Strategies for Yield Enhancement

Several strategies have been developed to enhance the yield of dithiocarbamate synthesis. These methods focus on improving reaction efficiency and minimizing the formation of by-products.

One of the most common approaches is the one-pot, three-component synthesis , where the amine, carbon disulfide, and an alkyl halide or another electrophile are reacted together in a single step. rsc.orgorganic-chemistry.orgorganic-chemistry.org This method is highly atom-economical and simplifies the procedure. organic-chemistry.org

The choice of reaction medium also plays a significant role. The use of green solvents like deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) has been shown to promote fast synthesis with high yields without the need for traditional organic solvents and complex work-up procedures. rsc.org Similarly, employing specific diluents, such as ketones (e.g., mesityl oxide), has been reported to produce ammonium dithiocarbamate in nearly theoretical yields, a significant improvement over traditional alcohol-based systems. google.com

Catalysis offers another avenue for yield enhancement. Copper-catalyzed cross-coupling reactions have been effectively used to synthesize various dithiocarbamates in very good yields. organic-chemistry.org For instance, a hydroxyapatite-supported copper nano-catalyst has been utilized in a hydrogen borrowing reaction strategy, using inexpensive and readily available alcohols as alkylating agents to produce S-alkyl dithiocarbamates in high yields. nih.gov

Controlling reaction conditions is also critical. The dropwise addition of reagents is recommended to prevent vigorous reactions, control the temperature, and increase selectivity, thereby avoiding the formation of unwanted side products. nih.gov

The table below summarizes various strategies for yield enhancement in dithiocarbamate synthesis.

| Strategy | Description | Key Advantages |

| One-Pot Synthesis | Condensation of an amine, carbon disulfide, and a Michael acceptor or alkyl halide in a single procedural step. organic-chemistry.orgorganic-chemistry.org | High atom economy, simplified procedure, mild reaction conditions. organic-chemistry.org |

| Green Solvents | Use of deep eutectic solvents (DES) or polyethylene glycol (PEG) as the reaction medium. rsc.org | Environmentally friendly, high yields, short reaction times, recyclable solvents. rsc.org |

| Catalysis | Employing catalysts such as copper salts (e.g., CuCl₂) or nano-catalysts to facilitate the reaction. nih.govorganic-chemistry.org | High efficiency, broad substrate scope, use of inexpensive starting materials. nih.govorganic-chemistry.org |

| Optimized Diluents | Utilizing ketones as a diluent instead of traditional alcohols for the reaction of carbon disulfide and ammonia. google.com | High purity and yields approaching theoretical values. google.com |

Purity Assessment and Isolation Techniques

The isolation and purification of dithiocarbamates are critical steps to ensure the quality of the final product. Following the synthesis, the solid product is typically isolated from the reaction mixture using standard laboratory techniques.

Isolation Techniques:

Filtration: Suction filtration is a preferred method for separating the solid dithiocarbamate precipitate from the liquid reaction medium. This technique allows for thorough washing of the collected solid. nih.gov

Washing: The filtered product is washed to remove impurities, such as unreacted starting materials and by-products. Common washing solvents include diethyl ether or cold ethanol. nih.gov The goal is to use a solvent in which the desired product is insoluble but the impurities are soluble.

Drying: After washing, the purified product must be dried to remove residual solvent. For stable dithiocarbamates, this can be done in a desiccator. For compounds that are sensitive to air or temperature, storage in a refrigerator or drying with an infrared lamp may be employed. nih.gov

Extraction: In syntheses using water-immiscible solvents like certain ketones, the product can be isolated by water extraction, where the water-soluble ammonium dithiocarbamate salt is separated from the organic layer. google.com

Purity Assessment: A variety of analytical methods are used to assess the purity of the synthesized dithiocarbamates and confirm their chemical structure. These range from basic physical measurements to advanced spectroscopic and chromatographic techniques.

Physical Methods: The melting point (or decomposition temperature) is a fundamental indicator of purity. nih.gov

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups in the dithiocarbamate molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and is a powerful tool for purity assessment. nih.gov

Mass Spectrometry (MS): Determines the exact molecular mass of the compound, confirming its identity. nih.gov

Chromatographic Techniques: These methods are highly effective for separating the target compound from any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for dithiocarbamate analysis. Due to the thermal instability of many dithiocarbamates, analysis often involves acidic hydrolysis to convert the compound to carbon disulfide (CS₂), which is then quantified by GC-MS. thermofisher.comekb.egencyclopedia.pub This provides a measure of the total dithiocarbamate content. nih.gov

Liquid Chromatography (LC): Techniques like High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector or a mass spectrometer (LC-MS), can be used for the analysis of more stable dithiocarbamates or their derivatives. encyclopedia.pubnih.gov

The table below outlines common techniques for the purity assessment and isolation of dithiocarbamates.

| Technique | Purpose | Details |

| Suction Filtration | Isolation | Efficiently separates the solid product from the reaction solvent. nih.gov |

| Solvent Washing | Purification | Removes soluble impurities from the isolated solid product using solvents like diethyl ether. nih.gov |

| Melting Point | Purity Assessment | A sharp melting point range indicates high purity. nih.gov |

| Infrared (IR) Spectroscopy | Structural Confirmation | Identifies key functional groups and confirms the presence of the dithiocarbamate moiety. nih.gov |

| NMR Spectroscopy | Structural Elucidation & Purity | Provides detailed structural information and can quantify impurities. nih.gov |

| GC-MS | Quantification & Purity | Often involves hydrolysis to CS₂ for total dithiocarbamate measurement; highly sensitive. thermofisher.comencyclopedia.pub |

| LC-MS/MS | Quantification & Purity | Allows for the analysis of individual dithiocarbamate compounds with high sensitivity and specificity. nih.gov |

Coordination Chemistry and Metal Complex Formation of Methyl Hexyldithiocarbamate

Ligand Properties and Coordination Modes of Dithiocarbamates

Dithiocarbamates, with the general formula R₂NCS₂⁻, are monoanionic ligands that exhibit several key properties influencing their coordination behavior. researchgate.netnih.govresearchgate.net

Dithiocarbamate (B8719985) as a Bidentate Chelating Ligand Through Sulfur Atoms

The most common coordination mode for dithiocarbamate ligands is as a bidentate chelating agent, where both sulfur atoms bind to the central metal ion, forming a stable four-membered ring. mdpi.comresearchgate.netresearchgate.net This chelating ability is a primary reason for the high stability of metal dithiocarbamate complexes. researchgate.net The geometry of the resulting complex is influenced by the metal ion and other coordinated ligands. For instance, in many palladium(II) and platinum(II) complexes, the dithiocarbamate ligand contributes to a pseudo square-planar geometry around the metal center. mdpi.comresearchgate.netnih.govnahrainuniv.edu.iqnih.govniscpr.res.inmdpi.comsysrevpharm.orgrsc.orgresearchgate.net

While bidentate chelation is predominant, dithiocarbamates can also adopt other coordination modes, such as monodentate (binding through one sulfur atom) or bridging, where the ligand links two metal centers. researchgate.net

Electronic Properties and π-Electron Donation/Withdrawal Capabilities

The electronic properties of dithiocarbamate ligands are characterized by the delocalization of π-electrons across the S₂CN moiety. This delocalization is influenced by the nature of the substituent groups on the nitrogen atom. The lone pair of electrons on the nitrogen atom can be donated into the π-system, increasing the electron density on the sulfur atoms and enhancing their donor capabilities. nih.govresearchgate.net

This electronic flexibility allows dithiocarbamates to stabilize metals in various oxidation states. The resonance structures illustrate the delocalization, with a significant contribution from the "thioureide" form, which imparts a partial double bond character to the C-N bond. researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net

The electronic transitions within the dithiocarbamate ligand and its metal complexes can be observed using UV-Vis spectroscopy. Typically, dithiocarbamate ligands exhibit intramolecular charge transfer bands. For instance, organotin(IV) dithiocarbamate complexes generally show three principal bands in their UV-visible absorption spectra, corresponding to transitions within the C=N bond, the non-bonding electron pair of sulfur, and metal-to-ligand charge transfer. nih.gov

Investigation of Dithiocarbamate and Thioureide Tautomerism in Coordination

The bonding in metal dithiocarbamate complexes can be described by a resonance between two main forms: the dithiocarbamate and the thioureide tautomers. The dithiocarbamate form is considered a "soft" donor, suitable for bonding with low-valent metals, while the thioureide form, with its increased negative charge on the sulfur atoms, acts as a "harder" donor, stabilizing high-valent metals. researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net

This tautomerism is crucial for the ability of dithiocarbamates to form stable complexes with a wide variety of metals in different oxidation states. The equilibrium between these forms is influenced by the electronic properties of the metal ion and the substituents on the dithiocarbamate nitrogen. Studies on various dithiocarbamate complexes have shown that the C-N bond has a partial double bond character, and the S-C bonds are intermediate between single and double bonds, confirming the delocalized electronic structure. chemrxiv.orgchemrxiv.orgresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of dithiocarbamates, including those with a methyl hexyl substituent, can be achieved through several routes. A common method is the in situ reaction of a secondary amine (methylhexylamine in this case) with carbon disulfide in the presence of a base, followed by the addition of a metal salt. nih.govresearchgate.net

Formation of Main Group Metal Complexes (e.g., Organotin(IV), Germanium(IV))

Organotin(IV) dithiocarbamate complexes are widely studied. nih.govresearchgate.netmdpi.comsysrevpharm.orguobabylon.edu.iqnih.gov The general formula for these complexes is often R'nSn(S₂CNR₂)₄-n, where R' represents an alkyl or aryl group attached to the tin atom. researchgate.netmdpi.com The synthesis typically involves the reaction of an organotin(IV) chloride with a freshly prepared dithiocarbamate ligand. nih.gov

Characterization of these complexes relies on various spectroscopic techniques. For example, in the FT-IR spectra, the C-N stretching vibration (ν(C-N)) and the C-S stretching vibration (ν(C-S)) are indicative of the dithiocarbamate coordination. In ¹³C NMR spectra, the chemical shift of the NCS₂ carbon provides information about the bonding mode. ¹¹⁹Sn NMR spectroscopy is particularly useful for determining the coordination number of the tin atom. researchgate.net

| Compound Class | Typical ν(C-N) (cm⁻¹) | Typical ν(C-S) (cm⁻¹) | Typical δ(¹³C) for NCS₂ (ppm) | Typical δ(¹¹⁹Sn) (ppm) |

| Diorganotin(IV) bis(dithiocarbamate) | 1450-1550 | 950-1050 | 195-205 | -200 to -400 (5- or 6-coordinate) |

| Triorganotin(IV) dithiocarbamate | 1450-1550 | 950-1050 | 195-205 | -100 to -200 (4- or 5-coordinate) |

Note: The data in this table is generalized from various organotin(IV) dithiocarbamate complexes and serves as an illustrative example.

Formation of Transition Metal Complexes (e.g., Zn(II), Cd(II), Hg(II), Pd(II), Pt(II), Au(III))

Methyl hexyldithiocarbamate is expected to form stable complexes with a variety of transition metals. The synthesis generally involves the reaction of the corresponding metal salt with the dithiocarbamate ligand in a suitable solvent. researchgate.netmdpi.comajol.inforesearchgate.netnih.govresearchgate.netijpsonline.comnih.govnahrainuniv.edu.iqnih.govniscpr.res.inmdpi.comsysrevpharm.orgrsc.orgresearchgate.netnih.govorientjchem.orgresearchgate.netmdpi.comajol.infotjpsj.orgresearchgate.netorientjchem.orgmdpi.comtjpsj.orgnih.govnih.gov

Zn(II), Cd(II), and Hg(II) Complexes : These group 12 metals readily form complexes with dithiocarbamates. ajol.infonih.govresearchgate.netijpsonline.comorientjchem.orgresearchgate.netmdpi.comajol.infotjpsj.orgresearchgate.netorientjchem.orgtjpsj.org The resulting complexes are often dimeric or polymeric, with the dithiocarbamate ligand acting as both a chelating and a bridging ligand. For example, the crystal structure of a mercury(II) N-methyl-N-phenyldithiocarbamate complex revealed a dinuclear structure with a distorted tetrahedral coordination sphere around each mercury atom. nih.gov These complexes are typically characterized by elemental analysis, IR, and NMR spectroscopy. nih.govresearchgate.nettjpsj.orgorientjchem.org

Pd(II) and Pt(II) Complexes : Palladium(II) and Platinum(II) form square-planar complexes with dithiocarbamate ligands. mdpi.comresearchgate.netnih.govnahrainuniv.edu.iqnih.govniscpr.res.inmdpi.comsysrevpharm.orgrsc.orgresearchgate.net Both homoleptic complexes of the type [M(S₂CNR₂)₂] and mixed-ligand complexes have been synthesized. researchgate.netnih.govresearchgate.net X-ray diffraction studies of various Pd(II) dithiocarbamate complexes confirm the pseudo square-planar geometry. researchgate.netnih.gov

Au(III) Complexes : Gold(III) also forms stable complexes with dithiocarbamates. researchgate.netnih.govmdpi.comnih.gov The synthesis can be achieved by reacting a gold(III) salt with the dithiocarbamate ligand. These complexes often exhibit a square-planar geometry. nih.gov

The following table summarizes typical spectroscopic data for some transition metal dithiocarbamate complexes, which can be used as a reference for the characterization of this compound complexes.

| Metal Ion | Complex Geometry | Typical ν(C-N) (cm⁻¹) | Typical ν(C-S) (cm⁻¹) |

| Zn(II) | Tetrahedral/Octahedral | ~1490 | ~970 |

| Cd(II) | Tetrahedral/Dimeric | ~1480 | ~960 |

| Hg(II) | Tetrahedral/Dimeric | ~1490 | ~970 |

| Pd(II) | Square Planar | ~1520 | ~990 |

| Pt(II) | Square Planar | ~1520 | ~1000 |

| Au(III) | Square Planar | ~1530 | ~1010 |

Note: The data in this table is generalized from various transition metal dithiocarbamate complexes and serves as an illustrative example.

Elucidation of Stoichiometry and Coordination Geometries in Metal Complexes

No specific information was found regarding the stoichiometric ratios of metal ions to this compound ligands in complexes or the resulting coordination geometries (e.g., tetrahedral, square planar, octahedral).

Spectroscopic Characterization Techniques in Coordination Chemistry

While general principles of these techniques apply to dithiocarbamate complexes, specific data for this compound complexes are absent.

X-Ray Crystallographic Studies for Solid-State Molecular Structure Determination

No published X-ray crystallographic data for any metal complex of this compound was identified, which would be necessary to determine its solid-state molecular structure.

Due to the lack of specific research data for "this compound," this article cannot be generated as requested. To fulfill the user's request, primary research on the synthesis and characterization of metal complexes of this compound would be required.

Thermal Analysis in Complex Characterization (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are pivotal in the characterization of coordination compounds, providing critical insights into their thermal stability, decomposition pathways, and the nature of the final decomposition products. Among these techniques, Thermogravimetric Analysis (TGA) is particularly instrumental. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This data is invaluable for understanding the stoichiometry of decomposition reactions and for comparing the relative thermal stabilities of different metal complexes.

The thermal decomposition of metal dithiocarbamate complexes, including those of this compound, is a complex process that is influenced by several factors such as the nature of the central metal ion, the alkyl substituents on the nitrogen atom, and the heating atmosphere. Generally, the decomposition of these complexes occurs in multiple stages. The initial stages often involve the loss of the organic moieties of the dithiocarbamate ligand, while the final stage typically results in the formation of a stable residue, which can be a metal sulfide (B99878), metal oxide, or in some cases, the pure metal, depending on the experimental conditions.

Detailed research findings from thermogravimetric analysis of various metal complexes of dithiocarbamates reveal that the decomposition often proceeds through the formation of metal sulfide intermediates. researchgate.net In an inert atmosphere, such as nitrogen, the final residue is frequently the corresponding metal sulfide. However, when the analysis is conducted in an oxidizing atmosphere like air, the initially formed metal sulfide can be further oxidized to a metal oxide or sulfate (B86663) at higher temperatures. researchgate.netnih.gov

For the specific case of hexyldithiocarbamate complexes, which are structurally similar to this compound, studies on zinc(II) and cadmium(II) complexes have shown a multi-step decomposition process. The thermal degradation of these complexes has been observed to occur in three distinct steps within a defined temperature range. While specific weight loss percentages for each decomposition stage of this compound complexes are not extensively documented in publicly available literature, the general decomposition pattern provides a framework for their thermal characterization.

Below is a data table summarizing the typical thermal decomposition behavior observed for transition metal dithiocarbamate complexes, which can be considered indicative for this compound complexes pending specific experimental data.

Table 1: Illustrative Thermal Decomposition Data for Metal Dithiocarbamate Complexes

| Metal Complex | Decomposition Stages | Temperature Range (°C) | Observations | Final Residue (Typical) |

| Ni(II) Complex | Multi-stage | 200 - 500 | Gradual loss of organic ligand components. | Metal Sulfide (in N₂) or Metal Oxide (in air) |

| Cu(II) Complex | Multi-stage | 200 - 450 | Often shows distinct, sometimes overlapping, decomposition steps. | Metal Sulfide (in N₂) or Metal Oxide (in air) |

| Zn(II) Complex | Three stages | 100 - 270 | Initial loss of organic fragments followed by further decomposition. | Metal Sulfide (in N₂) or Metal Oxide (in air) |

| Cd(II) Complex | Three stages | 100 - 270 | Similar decomposition pattern to the Zn(II) complex. | Metal Sulfide (in N₂) or Metal Oxide (in air) |

Note: The data presented in this table is generalized based on typical behavior of metal dithiocarbamate complexes and specific data for this compound may vary.

The analysis of the thermogravimetric data, often complemented by Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) which measure temperature differences and heat flow respectively, allows for a comprehensive understanding of the thermal properties of this compound metal complexes. These analyses are crucial for applications where thermal stability is a key factor, such as in the formulation of materials or in catalytic processes that occur at elevated temperatures.

Reactivity, Reaction Mechanisms, and Transformation Pathways

Mechanistic Investigations of Complex Formation and Ligand Exchange

The formation of metal complexes is a hallmark of dithiocarbamate (B8719985) chemistry. The two sulfur atoms of the -NCS₂ group act as a bidentate ligand, readily chelating with metal ions to form stable ring structures. sysrevpharm.orgmdpi.com Dithiocarbamates are classified as soft ligands, showing a high affinity for soft metal ions. wikipedia.org

The stability and formation kinetics of metal-dithiocarbamate complexes are central to their function. Thermodynamically, the strength of the metal-ligand interaction dictates the stability of the resulting complex. Competition experiments with various divalent metal ions and dithiocarbamate complexes in dimethyl sulfoxide (B87167) have established a clear stability sequence.

This ranking indicates that a metal ion can displace any metal to its right from its dithiocarbamate complex. For instance, Cu²⁺ will displace Ni²⁺ from its dithiocarbamate complex. The reactivity and binding ability of anionic thiol collectors, such as dithiocarbamates, generally follow the order: dithiocarbamate > xanthate > dithiocarboxylate. researchgate.net

Kinetic studies reveal that ligand transfer between a metal complex and a competing metal ion can occur via two primary pathways:

Dissociative Pathway: Involving the dissociation of the dithiocarbamate ligand from the initial metal complex, followed by its substitution at the second metal ion.

Electrophilic Attack: A direct attack by the competing metal ion on the existing dithiocarbamate complex, forming a binuclear intermediate that facilitates ligand transfer.

The dominant pathway is determined by factors such as the stability of the original complex and the electrophilic character and substitution lability of the attacking metal ion.

| Metal Ion | Relative Stability |

|---|---|

| Hg(II) | Highest |

| Cu(II) | ↓ |

| Ni(II) | ↓ |

| Pb(II) | ↓ |

| Cd(II) | ↓ |

| Zn(II) | Lowest |

This table illustrates the relative stability of dithiocarbamate complexes with various divalent metal ions, where mercury(II) forms the most stable complexes and zinc(II) the least stable.

Reaction conditions play a critical role in directing the outcome of coordination reactions involving dithiocarbamates. Factors such as pH, the presence of oxidizing or reducing agents, and the solvent system can significantly influence the final product, including the oxidation state of the complexed metal.

pH: The stability of dithiocarbamates is pH-dependent. In acidic conditions (typically pH 7 or below), they can be protonated to form unstable dithiocarbamic acids, which rapidly decompose into carbon disulfide and the corresponding amine. tandfonline.comrsc.org Therefore, coordination reactions are typically performed under neutral to alkaline conditions to ensure the ligand's integrity. In flotation, for instance, dialkyldithiocarbamates are effective collectors for minerals like galena in the pH range of 7-10. onemine.org

Redox Environment: The presence of oxidants can alter the coordination pathway. For example, the reaction of Mn(II) with diethyldithiocarbamate (B1195824) in an open atmosphere (in the presence of dioxygen) rapidly leads to the formation of a Mn(III) complex. Conversely, under inert, oxygen-free conditions, the Mn(II) complex can be isolated. This demonstrates that the redox environment can dictate the oxidation state of the metal center in the final dithiocarbamate complex.

Solvent and Temperature: Standard synthesis of metal dithiocarbamate complexes often involves the reaction of a dithiocarbamate salt with a metal salt in a solvent like ethanol (B145695) under reflux. sysrevpharm.org The choice of solvent can affect the solubility of reactants and products, while temperature influences the reaction rate, both of which are key parameters in controlling the synthesis of the desired complex. sysrevpharm.orgwikipedia.org

Adsorption and Surface Interaction Mechanisms

The ability of methyl hexyldithiocarbamate to adsorb onto surfaces is fundamental to its role as a collector in froth flotation and its use in creating functionalized materials. The interaction involves the polar head group (-NCS₂⁻) binding to the surface, leaving the nonpolar hydrocarbon tail (methyl hexyl group) oriented away, thereby modifying the surface's properties, such as hydrophobicity. mdpi.comjournals.co.za

Dithiocarbamate functionalities can be anchored onto various substrates to create hybrid materials with specific applications, such as heavy metal removal or catalysis. mdpi.comencyclopedia.pub In these systems, the interfacial interactions between the dithiocarbamate moiety and the substrate are crucial.

For example, dithiocarbamate has been functionalized onto activated carbon and silica (B1680970). mdpi.comencyclopedia.pub The process typically involves covalent or electrostatic attachment of the ligand to the substrate surface. The resulting hybrid material combines the high surface area and stability of the substrate with the strong metal-chelating ability of the dithiocarbamate group. mdpi.com The effectiveness of these materials in applications like removing heavy metal ions from water depends on the accessibility of the dithiocarbamate groups at the solid-liquid interface and the pH of the solution, which can alter the surface charge and influence binding capacity. mdpi.com

In mineral flotation, dithiocarbamates act as collectors, selectively adsorbing onto the surface of valuable sulfide (B99878) minerals to render them hydrophobic for attachment to air bubbles. mdpi.comgoogle.com The mechanism of adsorption varies depending on the mineral substrate.

Studies using Density Functional Theory (DFT) on diethyldithiocarbamate (DDTC), a structural analog, provide insight into these interactions. On sulfide minerals like pyrite (B73398) (FeS₂) and galena (PbS), the adsorption is a strong chemical process (chemisorption). mdpi.comresearchgate.net The sulfur atoms of the dithiocarbamate group form coordinate bonds with the metal atoms (e.g., Fe, Pb) on the mineral surface. mdpi.comresearchgate.net In contrast, the adsorption on elemental sulfur is a weak physical interaction (physisorption). mdpi.comresearchgate.net The selectivity of dithiocarbamates in separating different minerals is based on these differences in adsorption strength and mechanism. mdpi.comresearchgate.net For instance, the collection ability of DDTC on various minerals follows the order: pyrite > lead sulfate (B86663) > sphalerite > sulfur. mdpi.com

The distinction between chemisorption and physisorption can be quantified by examining the adsorption energy (or enthalpy). Chemisorption involves the formation of chemical bonds and is characterized by significantly higher adsorption energies compared to physisorption, which is governed by weaker intermolecular forces like van der Waals interactions.

DFT calculations for the adsorption of diethyldithiocarbamate (DDTC) on various mineral surfaces provide quantitative values that illustrate this difference. mdpi.com

| Mineral Surface | Adsorption Energy (kJ/mol) | Type of Adsorption |

|---|---|---|

| Pyrite (FeS₂) | -220.67 | Chemisorption |

| Lead Sulfate (PbSO₄) | -128.71 | Chemisorption |

| Sphalerite (ZnS) | -47.82 | Chemisorption |

| Sulfur (S) | -6.65 | Physisorption |

Data sourced from DFT calculations on diethyldithiocarbamate. mdpi.com The large negative adsorption energies for pyrite, lead sulfate, and sphalerite are indicative of strong chemical bond formation (chemisorption). The much smaller energy for sulfur indicates weak physical adsorption.

The strong chemisorption on pyrite, with an adsorption energy of -220.67 kJ/mol, involves the formation of coordinate bonds between the sulfur atoms of the dithiocarbamate and the iron atoms on the pyrite surface. mdpi.com Conversely, the very low adsorption energy of -6.65 kJ/mol on the elemental sulfur surface confirms a weak, physical interaction. mdpi.com This quantitative data underscores the mechanism behind the selective performance of dithiocarbamate collectors in mineral flotation processes. mdpi.com

Chemical Stability and Degradation Pathways

The chemical stability and subsequent degradation of this compound are governed by a variety of factors, including temperature, environmental conditions, and biological activity. The transformation of this compound can proceed through several distinct pathways, leading to a range of degradation products.

Thermal Decomposition Mechanisms of Dithiocarbamates and their Complexes

Transition metal dithiocarbamate complexes generally decompose in two or three stages upon heating. researchgate.netresearchgate.netakjournals.com The initial stage is often characterized by a rapid mass loss, accounting for 65-70% of the total mass. researchgate.netresearchgate.net The final products of this decomposition are typically metal oxides. researchgate.netresearchgate.netakjournals.com However, in the case of some metals like cobalt, the elemental metal may be the end product. researchgate.netresearchgate.net For copper complexes, copper sulfide (CuS) can be formed as an intermediate at around 300°C, which is then converted to copper sulfate and finally to copper oxide. researchgate.netresearchgate.net Under an inert helium atmosphere, the decomposition of the copper complex yields copper sulfide. researchgate.netresearchgate.net

The activation energy for the thermal decomposition of metal dithiocarbamate complexes can vary significantly, ranging from 33.8 to 188.3 kJ mol-1. researchgate.netresearchgate.net This variation is dependent on the specific metal ion, with copper complexes exhibiting a low activation energy and zinc complexes a high one, potentially due to the d10 electronic configuration of Zn(II). researchgate.netresearchgate.net The order of the decomposition reaction can also differ, with some complexes undergoing a unimolecular process while others, such as nickel, zinc, and cadmium complexes, follow a bimolecular process that suggests an intermolecular rearrangement. researchgate.netresearchgate.net Large negative values for the change in entropy of activation (ΔS#) for these complexes indicate that the decomposition process involves a significant rearrangement of the molecular structure. akjournals.com

The stability of metal diethyldithiocarbamates has been shown to follow the sequence: Zn(II) > Cu(II) > Ni(II) ≅ Cd(II) ≅ Pb(II) > Co(III) > Cr(III) > Fe(III). researchgate.net The volatility of these compounds, a key factor in their application as single-source precursors for metal sulfide nanoparticles, increases with branching in the alkyl group of the dithiocarbamate ligand. researchgate.netnih.gov

Environmental Transformation Pathways of Related Chemical Species (e.g., redox reactions, methylation/demethylation)

In the environment, dithiocarbamates undergo transformation through various chemical reactions, significantly influenced by factors such as pH and the presence of other chemical species. Alkyl dithiocarbamates are generally stable in alkaline conditions. nih.govwho.int However, in acidic environments, the free acids of dithiocarbamates are typically unstable. arabjchem.org The primary degradation route for dimethyldithiocarbamates is believed to be acid-catalyzed hydrolysis. nih.gov The half-life of these compounds at 25°C can range from 2 hours to 10 days, depending on pH, the type of cation present, climatic conditions, and the environmental matrix. nih.gov

Redox Reactions:

Oxidation is a significant transformation pathway for dithiocarbamates. Dialkyldithiocarbamates can be oxidized by agents such as iodine, bromine, potassium ferricyanide, iron(III) chloride, or hydrogen peroxide to form thiuram disulfides. arabjchem.org These thiuram disulfides are generally insoluble in aqueous solutions. arabjchem.org The oxidation of monoalkyldithiocarbamates can proceed further to yield an isothiocyanate and elemental sulfur. arabjchem.org

Methylation and Demethylation:

Dithiocarbamates derived from amino acids can undergo S-methylation. nih.gov While detailed environmental pathways for methylation and demethylation of this compound are not extensively documented, it is known that some dithiocarbamates can interfere with the activity of DNA-methyltransferase 1, leading to demethylation of hypermethylated genes. nih.gov

The degradation of dithiocarbamates in soil and water can lead to the formation of various breakdown products through processes like the splitting off of carbon disulfide and hydrogen sulfide, as well as oxidative degradation. nih.govwho.int For instance, ethylene (B1197577) bisdithiocarbamates (EBDCs) can degrade to form ethylene thiourea (B124793) (ETU). nih.govwho.int

The following table summarizes the key environmental transformation pathways for dithiocarbamates:

| Transformation Pathway | Description | Key Products | Influencing Factors |

| Hydrolysis | Primary degradation route, especially under acidic conditions. | Carbon disulfide, corresponding amine | pH, temperature, cation type |

| Oxidation | Reaction with oxidizing agents. | Thiuram disulfides, isothiocyanates, sulfur | Presence of oxidizing agents |

| S-Methylation | Addition of a methyl group to the sulfur atom. | S-methylated dithiocarbamates | Biological and chemical methylating agents |

Photochemical and Biologically Mediated Reactions in Environmental Systems

Photochemical and biological processes play a crucial role in the environmental fate of dithiocarbamates.

Photochemical Reactions:

Photolysis is a recognized degradation pathway for dithiocarbamates. nih.gov For example, ethylene thiourea (ETU), a degradation product of some dithiocarbamates, is readily photooxidized to ethylene urea (B33335) (EU) in the presence of photosensitizers. nih.govwho.int

Biologically Mediated Reactions:

Soil microorganisms are significantly involved in the degradation of dithiocarbamates, utilizing them as sources of carbon and nitrogen. nih.gov Several microbial species, including those from the genera Pseudomonas, Stenotrophomonas, Micrococcus, Enterobacter, Nocardioides, Pseudaminobacter, Serratia, Mucor, Trametes, Trichoderma, Pichia, and Aspergillus, have been identified as capable of degrading dithiocarbamates. nih.gov The rate of this microbial degradation is enhanced by environmental conditions such as high temperature and moisture content. nih.gov

The biological activity of dithiocarbamates is also linked to their ability to chelate physiologically important ions, such as copper. epa.gov This interaction can influence their persistence and transformation in biological systems.

The degradation of the dithiocarbamate fungicide polycarbamate in soil has been shown to proceed via the formation of ethylenethiourea (B1671646) (ETU). tandfonline.com This highlights the role of both chemical and potentially biological processes in the transformation of these compounds in the soil environment.

Theoretical and Computational Investigations of Methyl Hexyldithiocarbamate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and geometric structure of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) has become a prominent computational method for studying dithiocarbamate (B8719985) systems due to its balance of accuracy and computational efficiency. cnr.it DFT calculations are used to model various molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. cnr.it In the context of dithiocarbamates, DFT is applied to analyze molecular structures, electronic characteristics, and intermolecular interactions. rsc.orgrsc.org For instance, DFT calculations have been successfully employed to corroborate the coordination geometry of metal-dithiocarbamate complexes suggested by spectral data. rsc.org The theory can also be used to investigate the electronic structure of these compounds, providing insights into their stability and reactivity. researchgate.net

A fundamental application of quantum chemical calculations is geometry optimization, which involves finding the minimum energy arrangement of atoms in a molecule. cnr.it This process predicts the most stable three-dimensional structure and provides accurate bond lengths and angles. cnr.it For dithiocarbamate derivatives, DFT methods are frequently used to perform geometry optimization. ymerdigital.comresearchgate.net The process typically starts with an initial guess of the molecular structure, which is then iteratively refined to locate the lowest energy conformation. cnr.it The optimized geometry is crucial as it serves as the basis for calculating other properties, such as electronic structure and vibrational frequencies. researchgate.net

Below is a representative table of predicted geometrical parameters for a dithiocarbamate core structure, computed at a common level of theory.

| Parameter | Atom Pair/Triplet | Typical Calculated Value |

| Bond Length | C-N | ~1.35 Å |

| C=S | ~1.68 Å | |

| C-S | ~1.77 Å | |

| Bond Angle | S-C-S | ~120° |

| S-C-N | ~125° | |

| C-N-C | ~120° |

Note: These values are illustrative for a generic dithiocarbamate core and can vary based on the specific substituents and computational method.

DFT calculations provide detailed information about the electronic nature of methyl hexyldithiocarbamate. A key feature of dithiocarbamates is the delocalization of electrons across the N-CS₂ fragment, often referred to as the "thioureide" resonance form. mdpi.com This results in a partial double bond character for the C-N bond, which is shorter than a typical C-N single bond. nih.gov This characteristic can be thoroughly analyzed using DFT. ymerdigital.comnih.gov

Furthermore, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. ymerdigital.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. ymerdigital.com

The following table summarizes key electronic properties that can be determined for dithiocarbamate systems using DFT.

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. |

| Mulliken Atomic Charges | Calculated distribution of electron charge among the atoms. | Helps in understanding charge distribution and reactivity sites. ymerdigital.com |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. nih.gov

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound, which contains a hexyl chain. These simulations can reveal how the molecule samples different shapes or conformations at a given temperature. rsc.orggwdg.de The primary challenge in studying such systems is that thermal fluctuations play a key role in their behavior. usf.edu By tracking the atomic trajectories over time, researchers can analyze the flexibility of different parts of the molecule, such as the rotation around single bonds in the alkyl chain and the dithiocarbamate group. This provides insights into the molecule's dynamic behavior in different environments, which is crucial for understanding its interactions and properties. rsc.org

In a condensed phase (liquid or solid), molecules of this compound will interact with each other. MD simulations can be employed to study the nature and strength of these intermolecular forces. By simulating a system containing many molecules, one can analyze how they pack together and what types of non-covalent interactions dominate. For this compound, this would include van der Waals forces between the hexyl chains and the methyl groups. While specific studies on methyl-methyl interactions in this exact compound are not prevalent, computational studies on related dithiocarbamate systems have investigated intermolecular forces like C-H···S interactions. researchgate.net MD simulations would allow for the calculation of radial distribution functions to understand the average distance and coordination number between specific groups (e.g., methyl groups), providing a quantitative measure of these interactions.

Structure-Activity Relationship (SAR) Studies in Dithiocarbamate Analogs

SAR studies are fundamental to medicinal and materials chemistry, allowing researchers to correlate the chemical structure of a compound with its resulting properties or biological activity. For dithiocarbamates, these studies have been pivotal in optimizing their function for various applications.

The length and nature of the alkyl chains attached to the nitrogen atom of the dithiocarbamate moiety (S₂CNR₂) significantly modulate the molecule's physicochemical properties. nih.gov Systematic investigation into this aspect has revealed several key trends that are applicable to the hexyl chain in this compound. patsnap.com

Lipophilicity and Biological Activity: An increase in the length of the alkyl chain generally enhances the lipophilicity (fat-solubility) of the dithiocarbamate complex. This property is critical for biological applications, as it can improve the permeation of the molecule through cellular membranes. Studies on organotin(IV) dithiocarbamate complexes have shown that increased alkyl chain length can lead to greater biological activity.

Molecular Interactions and Ligand-Field Strength: The bulk of the alkyl substituents has a direct impact on the electronic environment of the coordinating sulfur atoms. Research on cobalt(III) and nickel(II) dithiocarbamate complexes has shown that the influence of aliphatic groups on the ligand-field strength is not transmitted through the π-bonding network of the S₂CN core. Instead, it arises from intraligand interactions (specifically S···H-C interactions) which intensify as the bulk of the substituent increases. griffith.edu.au For this compound, the hexyl group would contribute significantly to these intramolecular interactions.

Reactivity and Thermal Properties: The chemical structure of the alkyl group plays a key role in the reactivity of dithiocarbamates. For instance, in melt radical reactions used to prepare long-chain branched polypropylene, the nature of the alkyl "leaving group" on the dithiocarbamate is critical in directing the reaction pathway. researchgate.net Furthermore, increasing the alkyl chain length can influence the thermal properties and self-diffusion coefficients of related compounds like ionic liquids. nih.gov

| Property | Influence of Increasing Alkyl Chain Length (e.g., from Methyl to Hexyl) |

| Lipophilicity | Increases |

| Biological Membrane Permeation | Generally enhanced |

| Ligand-Field Strength | Can be influenced by increased intramolecular S···H-C interactions |

| Viscosity (in related systems) | Increases researchgate.net |

| Density (in related systems) | Decreases researchgate.net |

The dithiocarbamate framework (S₂CNR₂) allows for extensive synthetic modification, where the R groups can be varied to fine-tune the resulting properties of the ligand and its metal complexes. nih.gov The ability to alter these substituents allows a wide range of functionalities to be imparted upon the resulting complexes. researchgate.net

Thermal Properties: Modification of the substituents on the dithiocarbamate ligand structure directly influences the thermal properties of the metal complexes they form. This is particularly important when these complexes are used as single-source precursors for creating metal sulfide (B99878) nanoparticles, as the decomposition temperature affects nanoparticle formation. researchgate.net

Structural and Electronic Effects: X-ray crystallography studies of cobalt(III) and nickel(II) complexes with different substituents (e.g., diethyl, dibenzyl, diisopropyl) reveal how the steric bulk of these groups affects the crystal packing and the local coordination geometry around the metal center. griffith.edu.au The electronic properties are also affected; the electron-releasing power of the substituents can alter the redox potentials of the dithiocarbamate ligands. researchgate.net

Biological Activity: SAR studies on dithiocarbamates designed as anticancer agents have shown that different substitutions on attached aromatic rings can greatly affect their activity. For some dithiocarbamate-chalcone derivatives, specific substitutions led to potent inhibition of cancer cell proliferation. Similarly, studies on other series revealed that the presence of specific functional groups, such as an α,β-unsaturated ketone fragment, is favorable for activity.

| Substituent Type | Effect on Properties/Reactivity | Example |

| Bulky Alkyl Groups (e.g., Isopropyl) | Increase intramolecular interactions (S···H-C), influencing ligand-field strength. griffith.edu.au | [Co(S₂CN(iPr)₂)₃] |

| Aromatic Rings | Can be modified with various groups (electron-donating/withdrawing) to tune biological activity. | Dithiocarbamate-chalcone derivatives |

| Functional Groups (e.g., -OH, -COOH) | Introduce new functionalities, such as hydrogen bonding capabilities or altered solubility. | N-Methyl-N-hydroxyethyldithiocarbamate |

| Molecular Architecture | A macrocyclic dithiocarbamate architecture showed better protein interaction, while a linear analogue was better for heavy metal removal. rsc.org | Linear vs. Macrocyclic dithiocarbamates |

Computational Predictions and Design Principles for Novel Dithiocarbamate Architectures

Computational chemistry has become an indispensable tool for predicting the properties of dithiocarbamates and guiding the design of new, more effective molecules, thereby saving significant time and resources in the lab. eurekaselect.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful technique used to correlate the chemical structure of a series of compounds with their biological activity. In the field of dithiocarbamates, 3D-QSAR models have been successfully generated to understand the molecular features that govern their inhibitory activity against enzymes like carbonic anhydrases and aromatase. nih.gov These models establish the critical physicochemical parameters for activity, such as hydrophobic, electronic, steric, and topological properties. Based on the resulting equations, new dithiocarbamate derivatives can be designed in silico and prioritized for synthesis, leading to the identification of potentially improved inhibitors. researchgate.net

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure and geometry of dithiocarbamate ligands and their metal complexes. nih.govnih.gov These calculations can accurately predict bond lengths, bond angles, and coordination geometries (e.g., square planar vs. tetrahedral), which can then be corroborated with experimental data from techniques like X-ray crystallography. rsc.org DFT is also used to elucidate reaction mechanisms and understand the electronic transitions within these molecules.

Molecular Docking and Dynamics: To understand how dithiocarbamate-based compounds interact with biological targets like proteins or DNA, molecular docking simulations are employed. These simulations predict the preferred binding orientation and affinity of a ligand to a receptor. researchgate.net For example, docking studies have helped reveal that certain dithiocarbamates bind to the heme-binding site of enzymes. nih.gov These initial predictions can be further refined using molecular dynamics (MD) simulations, which provide insights into the stability of the ligand-receptor complex over time. eurekaselect.com

The integration of these computational methods provides a powerful workflow for the rational design of novel dithiocarbamate architectures. plos.orgprotocols.ioplos.org By predicting their properties and biological interactions, researchers can focus synthetic efforts on the most promising candidates for a given application.

| Computational Method | Application in Dithiocarbamate Research | Key Insights Provided |

| QSAR | Design of enzyme inhibitors | Identifies key physicochemical features (hydrophobicity, sterics, electronics) for biological activity. nih.govresearchgate.net |

| DFT | Determination of molecular structure and electronic properties | Predicts coordination geometry, bond lengths/angles, and elucidates electronic structure. nih.govrsc.org |

| Molecular Docking | Prediction of ligand-protein interactions | Determines binding modes and affinities to biological targets like enzymes or DNA. researchgate.net |

| MD Simulations | Assessment of complex stability | Evaluates the dynamic stability of ligand-receptor interactions over time. eurekaselect.com |

Analytical Methodologies for Characterization and Detection of Methyl Hexyldithiocarbamate and Its Derivatives

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical methodologies for dithiocarbamates, providing the necessary separation from interfering matrix components. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and thermal stability, as well as the specific requirements of the analysis.

Gas Chromatography (GC) Coupled with Diverse Detectors (e.g., FPD, ECD, FID, NPD, MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, many dithiocarbamates, including Methyl hexyldithiocarbamate, are not directly amenable to GC analysis due to their low volatility and tendency to decompose at the high temperatures used in GC injectors and columns. thermofisher.com Consequently, analysis typically proceeds via indirect methods.

The most common approach involves the acid hydrolysis of the dithiocarbamate (B8719985) to release carbon disulfide (CS₂), which is volatile and can be readily analyzed by GC. thermofisher.comencyclopedia.pub This method determines the total dithiocarbamate content but does not distinguish between different dithiocarbamate species. thermofisher.com The evolved CS₂ is purged from the sample, trapped in a solvent like isooctane, and injected into the GC system. thermofisher.comeurl-pesticides.eu

Another strategy is derivatization, where the dithiocarbamate is converted into a more volatile and thermally stable derivative. A frequent method is methylation, where compounds are transformed into their methyl esters using reagents like methyl iodide, allowing for the differentiation between various dithiocarbamate classes. nih.govnih.gov

A variety of detectors can be coupled with GC for the analysis of the resulting compounds (CS₂ or derivatives):

Mass Spectrometry (MS): Considered a gold standard, MS provides high selectivity and sensitivity, enabling both quantification and structural confirmation of the analytes. encyclopedia.pubnih.gov It is widely used in standardized methods for dithiocarbamate analysis. encyclopedia.pub

Electron Capture Detector (ECD): This detector is highly sensitive to halogenated compounds and other electron-capturing moieties, making it suitable for certain derivatives. It is a common detector option for the determinative analysis of CS₂. eurl-pesticides.eu

Flame Photometric Detector (FPD): The FPD is selective for sulfur- and phosphorus-containing compounds. When analyzing for CS₂, the sulfur mode of the FPD provides excellent selectivity and sensitivity. encyclopedia.pub

Nitrogen-Phosphorus Detector (NPD): The NPD is highly selective for compounds containing nitrogen and phosphorus, which is beneficial when analyzing derivatized dithiocarbamates that retain the nitrogen atom.

Flame Ionization Detector (FID): A universal detector for organic compounds, the FID can be used for quantification, although it is less selective than other detectors mentioned. It is suitable for analyzing carbamates when coupled with a temperature program optimized for their separation. orientjchem.org

Table 1: Representative Gas Chromatography (GC) Conditions for Dithiocarbamate Analysis (as CS₂)

| Parameter | Condition | Reference |

|---|---|---|

| Column | Capillary column (e.g., SLB®-5ms) | sigmaaldrich.com |

| Injector Temperature | 220 °C | sigmaaldrich.com |

| Oven Program | Gradient temperature program (e.g., 50°C to 100°C) | orientjchem.org |

| Carrier Gas | Helium or Nitrogen | thermofisher.com |

| Detector | Mass Spectrometry (MS) or Electron Capture Detector (ECD) | encyclopedia.pubeurl-pesticides.eu |

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) is often preferred for the direct analysis of dithiocarbamates as it operates at ambient temperature, thus avoiding thermal degradation. tandfonline.com This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is the most common mode for this class of compounds. encyclopedia.pubsielc.com

Due to the ionic nature of many dithiocarbamates, analytical methods may involve derivatization or the use of ion-pairing agents. nih.govtandfonline.com For instance, dithiocarbamate anions can be converted into stable, neutral ion pairs with agents like tetrabutylammonium, or they can be S-alkylated with reagents such as methyl iodide to form their methyl esters, which have better chromatographic properties. tandfonline.comresearchgate.net

Detection in HPLC is typically achieved using:

UV-Visible (UV-Vis) Detection: This is a common and cost-effective detection method. tandfonline.com Dithiocarbamates and their derivatives exhibit strong absorbance in the UV region, with a maximum absorbance often observed around 272 nm. researchgate.netoup.com While convenient, UV detection can sometimes lack selectivity in complex matrices. tandfonline.com

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides superior sensitivity and selectivity. nih.govnih.gov Electrospray ionization (ESI) is a widely used ionization source that is well-suited for the polar and often ionic nature of dithiocarbamates. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) further enhances selectivity and is invaluable for trace analysis in complex samples like food or environmental matrices. nih.gov

Table 2: Typical High-Performance Liquid Chromatography (HPLC) Parameters for Dithiocarbamate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | oup.comepa.gov |

| Mobile Phase | Gradient of Acetonitrile and Water (often with formic acid) | nih.govsielc.com |

| Flow Rate | 0.4 - 1.0 mL/min | nih.govoup.com |

| Detection | UV at 272 nm or Tandem Mass Spectrometry (MS/MS) | nih.govoup.com |

| Ionization Source (for MS) | Electrospray Ionization (ESI) | nih.govresearchgate.net |

Advanced Spectroscopic Detection and Characterization Methods

While often coupled with chromatography, spectroscopic techniques can also be used as standalone methods for the detection and structural elucidation of this compound and its derivatives.

Fourier Transform Infrared (FTIR) Flow Cell Detectors for Targeted Analytes

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. iith.ac.in By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique "fingerprint" of a compound. For dithiocarbamates, characteristic absorption bands include the C-N stretching vibration and the C-S stretching vibrations.

The integration of FTIR with a flow injection analysis (FIA) system allows for the automation of sample handling, extraction, and measurement. researchgate.net In such a setup, a liquid sample is injected into a carrier stream that flows through a micro-flow-through cell with IR-transparent windows (e.g., ZnSe). researchgate.net The FTIR spectrometer continuously records the spectrum of the solution in the cell, allowing for the real-time monitoring of the analyte as it passes through. iith.ac.in This approach can be used for the quantitative determination of specific dithiocarbamates in solution by measuring the absorbance at characteristic wavenumbers, such as in the 1600-1315 cm⁻¹ range. researchgate.net

Mass Spectrometry (MS) for Comprehensive Qualitative and Quantitative Analysis

Mass spectrometry is an indispensable tool for the analysis of dithiocarbamates, providing detailed information on molecular weight and structure. nih.govmdpi.com It is highly sensitive and specific, making it suitable for both identifying unknown compounds and quantifying trace levels of known analytes. mdpi.com

Qualitative Analysis: For structural elucidation, high-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent molecule and its fragments. Tandem MS (MS/MS) experiments involve isolating the molecular ion of the target compound, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity. For a dithiocarbamate, fragmentation would likely occur around the C-S, C-N, and ester or alkyl chain bonds.

Quantitative Analysis: In quantitative MS, typically performed using a triple quadrupole mass spectrometer, the instrument is set to monitor specific precursor-to-product ion transitions in a process called selected reaction monitoring (SRM). nih.gov This technique is exceptionally selective and sensitive, allowing for the quantification of analytes at very low concentrations, even in the presence of significant background interference. nih.gov The response is highly linear over a wide concentration range, enabling accurate calibration. mdpi.com

Novel Sample Preparation and Concentration Techniques

The accurate quantification of this compound and its derivatives in complex environmental and biological matrices presents significant analytical challenges. These challenges stem from the compound's potential for degradation and the presence of interfering substances that can affect detection sensitivity and accuracy. thermofisher.com Consequently, advanced sample preparation and concentration techniques are crucial for isolating the analyte and enhancing its signal before instrumental analysis.

Solid Phase Microextraction (SPME) in Complex Sample Matrices

Solid Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.govnih.gov It is based on the partitioning of analytes between the sample matrix and a minute amount of extraction phase coated onto a solid support, typically a fused silica (B1680970) fiber. nih.gov For the analysis of dithiocarbamates, SPME offers a compelling alternative to traditional extraction methods by minimizing solvent use and potentially reducing sample manipulation time. nih.govnih.gov

The effectiveness of an SPME method is contingent upon the careful optimization of several experimental parameters, including the choice of fiber coating, extraction mode (headspace or direct immersion), temperature, extraction time, and sample matrix modifications (e.g., pH adjustment, salt addition). nih.govsigmaaldrich.com The selection of the fiber coating is paramount, as its polarity and porous structure determine the affinity for the target analyte. nih.gov For compounds of intermediate polarity like dithiocarbamates, coatings such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) are often effective. sigmaaldrich.comresearchgate.net

In the context of complex matrices such as food, soil, or biological fluids, headspace (HS-SPME) is often preferred over direct immersion to prevent the coating from being fouled by non-volatile matrix components like proteins and lipids. nih.govscielo.br The transfer of volatile or semi-volatile analytes, such as degradation or derivatization products of this compound, from the sample to the headspace and subsequently to the fiber is governed by equilibrium principles, which are influenced by temperature and time. nih.gov Increasing the extraction temperature can enhance the vapor pressure of the analyte, facilitating its transfer to the headspace, though excessively high temperatures may risk thermal degradation. nih.gov

The table below summarizes typical parameters that require optimization for the SPME analysis of dithiocarbamate-related compounds in complex samples, based on established methodologies for this class of chemicals.

| Parameter | Options/Range | Rationale for Optimization | Reference Example (for related compounds) |

|---|---|---|---|

| SPME Fiber Coating | PDMS/DVB, Polyacrylate (PA), PDMS | Matching fiber polarity with analyte polarity is crucial for efficient extraction. PDMS/DVB is effective for a broad range of analytes. researchgate.net | PDMS/DVB fiber was found optimal for carbamate (B1207046) pesticides in water samples. sigmaaldrich.com |

| Extraction Mode | Headspace (HS), Direct Immersion (DI) | HS-SPME protects the fiber from non-volatile matrix components and is suitable for volatile derivatives. DI can offer higher sensitivity for less volatile compounds in clean matrices. | Headspace technique showed nearly 100% recovery for apolar metabolites in a complex biological matrix. nih.gov |

| Extraction Temperature | Ambient to ~80 °C | Affects the analyte's vapor pressure and the kinetics of mass transfer. Higher temperatures can improve extraction efficiency but may cause analyte degradation. nih.gov | An optimized temperature of 60 °C was used for profiling volatile metabolites in plant tissues. nih.gov |

| Extraction Time | 15 - 60 min | Determines the extent to which equilibrium is reached between the sample matrix and the fiber. Longer times increase analyte uptake but can extend analysis time. nih.gov | An extraction time of 45 minutes was optimal for the analysis of carbamates. sigmaaldrich.com |

| Sample pH | Variable | Adjusting pH can suppress the ionization of acidic or basic analytes, promoting their transfer to the SPME fiber. Dithiocarbamates are unstable in acidic conditions. thermofisher.comresearchgate.net | Alkaline conditions are often used to stabilize dithiocarbamates during initial extraction. researchgate.net |

| Salt Addition (e.g., NaCl) | 0 - 30% (w/v) | Increases the ionic strength of aqueous samples, which can decrease the solubility of organic analytes ("salting-out" effect) and enhance their partitioning into the fiber. sigmaaldrich.com | Addition of NaCl (10%) improved extraction efficiency for carbamate pesticides. sigmaaldrich.com |

Optimized Extraction and Cleanup Procedures for Environmental and Biological Samples

Given the inherent instability of dithiocarbamates in acidic environments and their complex polymeric nature, direct extraction with organic solvents is often inefficient and can lead to analyte degradation. thermofisher.comeurl-pesticides.eu Therefore, optimized procedures typically involve initial extraction into a stabilizing solution, followed by derivatization and subsequent cleanup to remove matrix interferences before instrumental analysis.

A widely adopted initial extraction step for dithiocarbamates from samples like fruits, vegetables, and soil involves homogenization in an alkaline solution containing chelating and reducing agents, such as ethylenediaminetetraacetic acid (EDTA) and L-cysteine. researchgate.netencyclopedia.pubmhlw.go.jp This medium helps to stabilize the dithiocarbamate structure and improve its extraction from the sample matrix.

Following extraction, a derivatization step is commonly employed to convert the dithiocarbamate into a more stable, less polar, and more volatile derivative suitable for gas chromatography (GC) analysis. A frequent approach is alkylation, for example, using methyl iodide to convert the dithiocarbamate salt into its corresponding methyl ester. researchgate.netencyclopedia.pub This not only stabilizes the molecule but also allows for speciation, distinguishing it from the common degradation product, carbon disulfide (CS2). encyclopedia.pub

Cleanup of the extract is a critical step for removing co-extracted matrix components, such as fats, pigments, and sugars, which can interfere with chromatographic analysis and damage the analytical column. bohrium.com Dispersive solid-phase extraction (d-SPE), a key component of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, is a popular cleanup technique. researchgate.net This involves adding specific sorbents to the extract, mixing, and then centrifuging to remove the sorbents along with the interfering compounds. The choice of sorbent depends on the nature of the matrix. For fatty matrices like soybean, sorbents such as silica have been shown to be effective at removing lipids without significant loss of the target analyte. bohrium.com For matrices with pigments, a combination of primary secondary amine (PSA) and graphitized carbon black (GCB) might be used.

The table below outlines a multi-step procedure for the extraction and cleanup of dithiocarbamates, adaptable for this compound, from complex samples.

| Step | Procedure | Purpose | Common Reagents/Sorbents |

|---|---|---|---|

| 1. Sample Homogenization & Extraction | The sample is blended with a stabilizing solution. | To release the analyte from the matrix and prevent its degradation. | Alkaline L-cysteine/EDTA solution. researchgate.netmhlw.go.jp |

| 2. Derivatization | An alkylating agent is added to the extract. | To convert the analyte into a stable, volatile derivative for GC analysis. | Methyl iodide. researchgate.netencyclopedia.pub |

| 3. Liquid-Liquid Partitioning | An organic solvent is added to extract the derivative from the aqueous phase. | To separate the derivatized analyte from water-soluble interferences. | n-Hexane, Dichloromethane. mhlw.go.jp |

| 4. Dispersive SPE (d-SPE) Cleanup | The organic extract is mixed with specific sorbents. | To remove co-extracted matrix components like fats, sugars, and pigments. | - PSA: Removes sugars, fatty acids.

|

| 5. Final Concentration | The cleaned extract is concentrated under a gentle stream of nitrogen. | To increase the analyte concentration to meet the detection limits of the instrument. | Not applicable. |

By combining these optimized extraction, derivatization, and cleanup steps, it is possible to develop a robust and reliable analytical method for the determination of this compound residues in challenging environmental and biological samples.

Investigational Applications and Advanced Research Directions for Methyl Hexyldithiocarbamate Chemistry

Precursor Chemistry for Inorganic Material Synthesis

The dithiocarbamate (B8719985) moiety is an excellent chelating ligand for a vast array of metals, forming stable complexes that can serve as single-source precursors (SSPs). cncb.ac.cnnih.gov In this approach, a single, well-defined molecular compound contains all the necessary elements (metal and sulfur) required for the formation of the target material. cncb.ac.cn Upon thermal decomposition (thermolysis), the organic components of the ligand are lost, yielding high-purity metal sulfide (B99878) nanomaterials. nih.govucl.ac.uk This method offers superior control over the stoichiometry and phase of the resulting nanocrystals. cncb.ac.cnrsc.org

Complexes of dithiocarbamates with Group 12 metals (Zn, Cd, Hg) are widely used as SSPs for the synthesis of II-VI semiconductor nanoparticles. nih.govnih.gov The thermolysis of these complexes in the presence of a high-boiling point solvent, which often doubles as a capping agent like hexadecylamine (B48584) (HDA) or oleylamine (B85491), leads to the formation of high-quality, crystalline nanoparticles. nih.govnih.govresearchgate.net